![molecular formula C17H12FNO2 B2552891 Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate CAS No. 327092-77-3](/img/structure/B2552891.png)
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
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Description
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is a compound that falls within the broader class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and agriculture. The presence of a fluorine atom on the phenyl ring and a carboxylate group on the quinoline moiety suggests that this compound could exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of fluorine-substituted quinoline derivatives is described, where the introduction of fluorinated groups at specific positions on the quinoline ring is achieved through a scalable synthetic process . Similarly, the synthesis of quinoline-2-carboxylate derivatives is reported, which involves the condensation of amino phenyl glyoxylic acid with benzoyle asetanilides . These methods highlight the versatility in synthesizing quinoline derivatives with different substituents, which could be applied to the synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate . Density functional theory (DFT) calculations can also provide insights into the molecular orbital energies and the electronic structure of these compounds. Such studies are crucial for understanding the reactivity and potential interactions of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which can be used to further modify their structure and enhance their biological activities. For example, the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents involves the introduction of substituents on the quinoxaline nucleus, which significantly affects their in vitro activity . This suggests that similar strategies could be employed to modify the chemical structure of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR . These techniques provide valuable information about the functional groups present in the molecule and their interactions. Additionally, the optoelectronic properties of these compounds can be investigated through molecular dynamics simulations and DFT calculations, which can predict their behavior in different environments and their potential as materials for electronic applications .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCIFSCLMVANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
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